molecular formula C26H27N5O2 B2394986 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide CAS No. 1797357-35-7

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide

Cat. No. B2394986
CAS RN: 1797357-35-7
M. Wt: 441.535
InChI Key: PMWPOYCKLWLHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide, also known as ML218, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide works by selectively binding to the Kv7.2/7.3 potassium channel and inhibiting its activity. This leads to a decrease in the electrical activity of neurons, which can help to reduce seizures and pain. This compound has been shown to have a high affinity for the Kv7.2/7.3 channel, making it a potent inhibitor.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant effects on the electrical activity of neurons. This compound has been found to reduce the firing frequency of neurons and increase their threshold for firing, leading to a decrease in the excitability of neurons. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide is its high selectivity for the Kv7.2/7.3 potassium channel, which makes it a valuable tool for studying the role of this channel in various physiological and pathological processes. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its relatively low solubility, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the research and development of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide. One potential direction is to explore its potential therapeutic applications in various neurological disorders, such as epilepsy and pain. Another direction is to investigate the effects of this compound on other ion channels and receptors, which may help to identify new targets for drug development. Additionally, further optimization of the synthesis method and pharmacological properties of this compound may lead to the development of more potent and selective inhibitors of the Kv7.2/7.3 potassium channel.

Synthesis Methods

The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide involves a series of chemical reactions that start with the reaction of 1H-indole-2-carboxylic acid with 4-chloropyrimidine. The intermediate product is then reacted with 2-methoxybenzylamine to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of a specific protein, called the Kv7.2/7.3 potassium channel, which plays a crucial role in regulating the electrical activity of neurons. This compound has been found to be a potent and selective inhibitor of this channel, making it a promising drug candidate for the treatment of epilepsy, pain, and other neurological disorders.

properties

IUPAC Name

1-(6-indol-1-ylpyrimidin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-33-23-9-5-3-7-21(23)17-27-26(32)20-10-13-30(14-11-20)24-16-25(29-18-28-24)31-15-12-19-6-2-4-8-22(19)31/h2-9,12,15-16,18,20H,10-11,13-14,17H2,1H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWPOYCKLWLHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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